REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=O)[C:5]([OH:11])=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:14]=[C:15]([CH:17]=[CH:18][C:19]=1[Cl:20])[NH2:16].P(Cl)(Cl)Cl>ClC1C=CC=CC=1>[Br:1][C:2]1[CH:10]=[C:6]([C:7]([NH:16][C:15]2[CH:17]=[CH:18][C:19]([Cl:20])=[C:13]([Cl:12])[CH:14]=2)=[O:9])[C:5]([OH:11])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C(C(=O)O)=C1)O
|
Name
|
|
Quantity
|
19.85 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(N)C=CC1Cl
|
Name
|
|
Quantity
|
4.74 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
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ClC1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
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The hot solution was filtered through a glasswool plug
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Type
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FILTRATION
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Details
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The crystals which deposited were collected by filtration
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Type
|
WASH
|
Details
|
washed with fresh chlorobenzene
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Type
|
CUSTOM
|
Details
|
methylene chloride to give
|
Type
|
DRY_WITH_MATERIAL
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Details
|
after drying 19 g (76%) of product mp 230-233°
|
Type
|
WAIT
|
Details
|
HPLC tr 19.25 min (Vydac HS5215 C18 ODS, 2.1×150 mm, 0.2 mL/min, gradient, A: water−0.1% trifluoroacetic acid B: acetonitrile−0.1% trifluoroacetic acid, 90-10% A during 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
Recrystallization from chlorobenzene
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(C(=O)NC2=CC(=C(C=C2)Cl)Cl)=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |